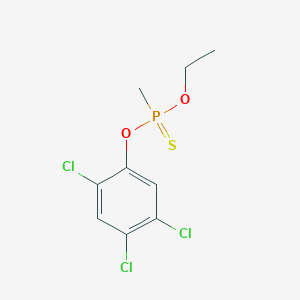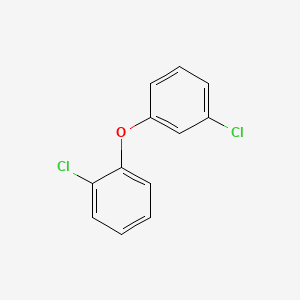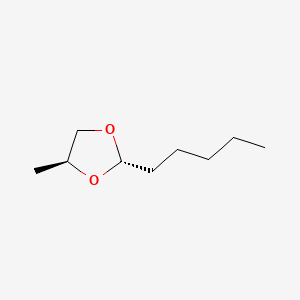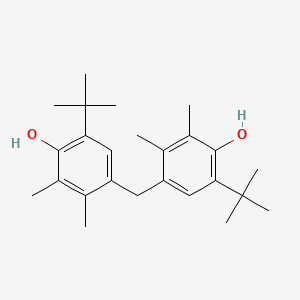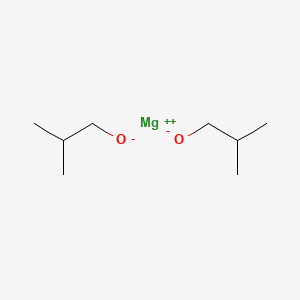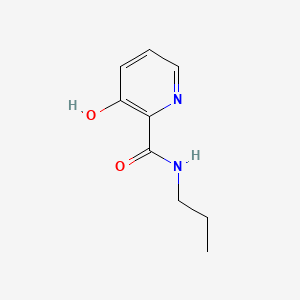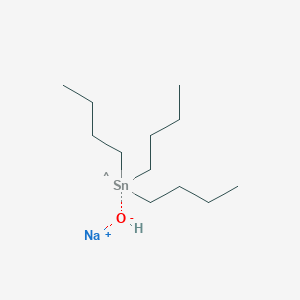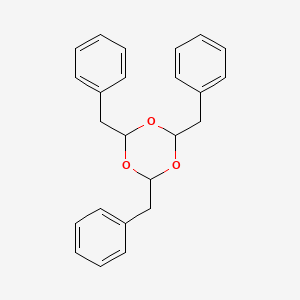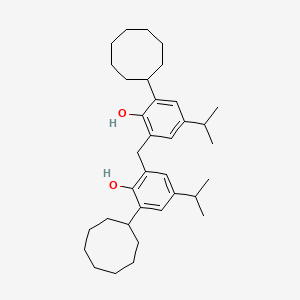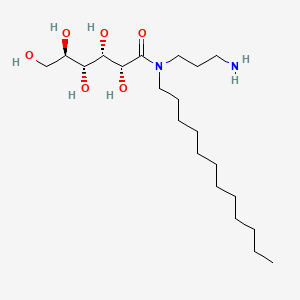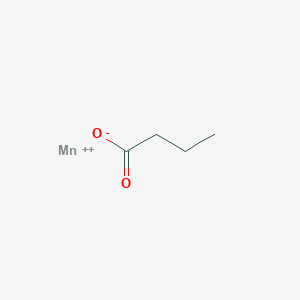
N-(3-((2-Aminoethyl)amino)propyl)stearamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((2-Aminoethyl)amino)propyl)stearamide: is a chemical compound with the molecular formula C23H49N3O. It is a derivative of stearamide, featuring an aminoethyl group and a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-Aminoethyl)amino)propyl)stearamide typically involves the reaction of stearic acid with 3-(2-aminoethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Activation of Stearic Acid: Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated stearic acid is then reacted with 3-(2-aminoethylamino)propylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and efficient production.
Purification Steps: Such as recrystallization or chromatography to remove impurities and obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-(3-((2-Aminoethyl)amino)propyl)stearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
N-(3-((2-Aminoethyl)amino)propyl)stearamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.
作用機序
The mechanism of action of N-(3-((2-Aminoethyl)amino)propyl)stearamide involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-associated processes. It can also interact with proteins, potentially modulating their activity and function.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)stearamide: Similar in structure but contains a hydroxyethyl group instead of an aminoethyl group.
N-(3-Dimethylaminopropyl)stearamide: Contains a dimethylaminopropyl group, differing in the nature of the amine group.
Uniqueness
N-(3-((2-Aminoethyl)amino)propyl)stearamide is unique due to its specific combination of an aminoethyl group and a propyl chain, which imparts distinct surfactant properties and potential biological activities. Its ability to interact with both lipid membranes and proteins makes it a versatile compound in various applications.
特性
CAS番号 |
48076-79-5 |
|---|---|
分子式 |
C23H49N3O |
分子量 |
383.7 g/mol |
IUPAC名 |
N-[3-(2-aminoethylamino)propyl]octadecanamide |
InChI |
InChI=1S/C23H49N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)26-21-17-20-25-22-19-24/h25H,2-22,24H2,1H3,(H,26,27) |
InChIキー |
VPKNNEKZKMZRIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


